Specific Scientific Field: Neuroscience
Summary of the Application: In vitro studies suggested that a compound similar to tert-Butyl methyl(2-oxopropyl)carbamate can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils from Aβ 1-42 .
Methods of Application or Experimental Procedures: The compound is used in in vitro studies to investigate its potential as a dual inhibitor of β-secretase and acetylcholinesterase . The specific experimental procedures and technical details would depend on the exact nature of the study being conducted.
Results or Outcomes: The results suggest that the compound could potentially be used in the treatment of Alzheimer’s disease by preventing the aggregation of amyloid beta peptide and the formation of fibrils .
Specific Scientific Field: Orthopedics
Summary of the Application: A compound similar to tert-Butyl methyl(2-oxopropyl)carbamate has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of hydantoin inhibitors, which are then tested for their ability to inhibit aggrecanase-1 and aggrecanase-2 . The specific experimental procedures and technical details would depend on the exact nature of the study being conducted.
Results or Outcomes: The results suggest that the compound could potentially be used in osteoarthritis therapy .
tert-Butyl methyl(2-oxopropyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 187.24 g/mol. It is characterized by its structural formula, which includes a tert-butyl group, a methyl group, and a 2-oxopropyl moiety attached to a carbamate functional group. The compound is known for its moderate density of about and has a boiling point around at 760 mmHg .
This compound is classified under various chemical databases with identifiers such as CAS number 170384-29-9 and PubChem CID 12121517. It is important to note that it poses certain health hazards, being harmful if inhaled, ingested, or in contact with skin, and it may have long-lasting effects on aquatic life .
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.
The synthesis of tert-butyl methyl(2-oxopropyl)carbamate typically involves:
These methods allow for the efficient production of tert-butyl methyl(2-oxopropyl)carbamate for research and application purposes.
tert-Butyl methyl(2-oxopropyl)carbamate has several potential applications:
Interaction studies involving tert-butyl methyl(2-oxopropyl)carbamate primarily focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential side effects when used in biological systems.
Preliminary studies suggest that carbamates can interact with active sites of enzymes or receptors, potentially leading to inhibition or modulation of biological pathways.
Several compounds share structural similarities with tert-butyl methyl(2-oxopropyl)carbamate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl (3-(methylamino)propyl)carbamate | 442514-22-9 | 0.85 |
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate | 82353-56-8 | 0.84 |
tert-Butyl (1-oxopropan-2-yl)carbamate | 114857-00-0 | 0.84 |
tert-Butyl (4-aminobutyl)carbamate | 68076-36-8 | 0.83 |
tert-Butyl 3-oxoazetidine-1-carboxylate | 398489-26-4 | 0.89 |
These compounds exhibit varying degrees of similarity based on their functional groups and structural frameworks, highlighting the unique characteristics of tert-butyl methyl(2-oxopropyl)carbamate within this chemical family.
Irritant